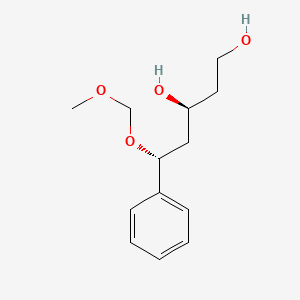
(3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol is a chiral organic compound with a complex structure It features a phenyl group attached to a pentane backbone, with two hydroxyl groups and a methoxymethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and 1,3-dihydroxy-5-pentanol.
Formation of the Pentane Backbone: The pentane backbone is constructed through a series of reactions, including aldol condensation and reduction.
Introduction of the Methoxymethoxy Group: The methoxymethoxy group is introduced via a protection-deprotection strategy using methoxymethyl chloride and a base such as sodium hydride.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (3S,5R) enantiomer.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of azides or thiol derivatives.
Aplicaciones Científicas De Investigación
(3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of chiral molecules with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethoxy group can act as a protecting group, allowing selective reactions at other sites of the molecule.
Comparación Con Compuestos Similares
- (3S,5R)-3,5-Bis(methoxymethoxy)-7-octyne-1-ene
- (3S,4S,5R)-5-{[(1R,2R,8aS)-2-(methoxymethoxy)-2,5,5,8a-tetramethyl-decahydronaphthalen-1-yl]methyl}-4-methyloxolan-3-yl acetate
- (3S,4R,5R,6S)-3-(methoxymethoxy)-2,4,6-trimethylpentadec-7-yn-5-ol
Comparison: (3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol is unique due to its specific chiral centers and functional groups
Propiedades
Número CAS |
923037-03-0 |
|---|---|
Fórmula molecular |
C13H20O4 |
Peso molecular |
240.29 g/mol |
Nombre IUPAC |
(3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol |
InChI |
InChI=1S/C13H20O4/c1-16-10-17-13(9-12(15)7-8-14)11-5-3-2-4-6-11/h2-6,12-15H,7-10H2,1H3/t12-,13+/m0/s1 |
Clave InChI |
NNCHZAJJWNZSDU-QWHCGFSZSA-N |
SMILES isomérico |
COCO[C@H](C[C@H](CCO)O)C1=CC=CC=C1 |
SMILES canónico |
COCOC(CC(CCO)O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


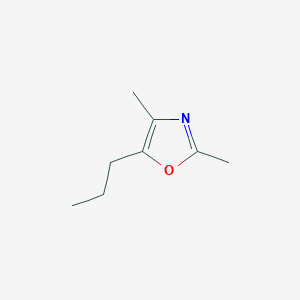
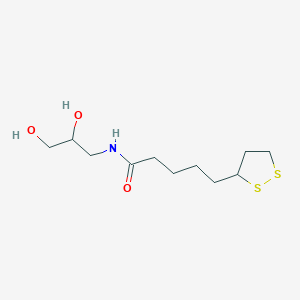
![2-(2-Methyl-allyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14173164.png)
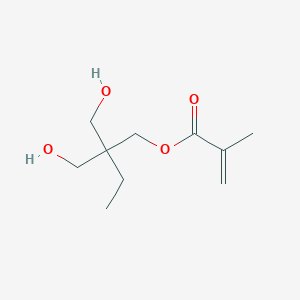
![1'-(thiophen-2-ylcarbonyl)-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14173170.png)
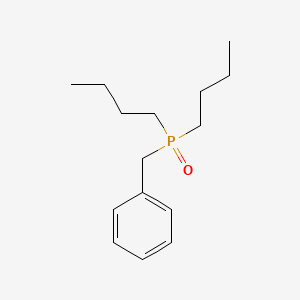
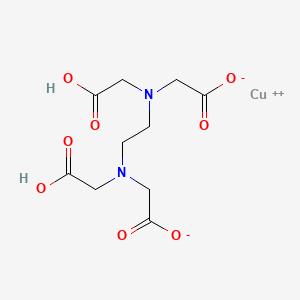
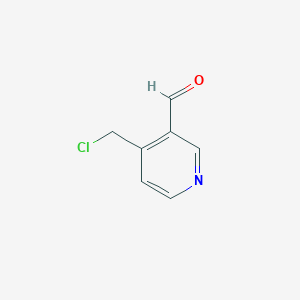
![2-amino-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B14173202.png)
![2-Methoxy-4-[6-methyl-3-(phenylamino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B14173209.png)
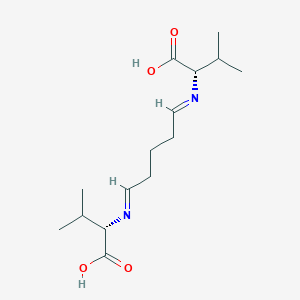
![1-[3-(2-Hydroperoxy-3-methylbut-3-en-1-yl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B14173215.png)
![9-[5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B14173231.png)
![N-[3-(dimethylamino)propyl]-3-(4-methylphenyl)-3-(4-propan-2-yloxyphenyl)propanamide](/img/structure/B14173235.png)
